(5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, and a diazatricyclodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the bromination of an ethoxyphenyl precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Subsequent steps involve the formation of the diazatricyclodecane core through cyclization reactions, which may require specific temperature and solvent conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The brominated phenyl group and diazatricyclodecane core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-2-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Uniqueness
What sets 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of both bromine and ethoxy groups can enhance its ability to interact with biological targets and undergo specific chemical transformations .
Properties
Molecular Formula |
C20H27BrN2O2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H27BrN2O2/c1-4-19-10-22-12-20(5-2,18(19)24)13-23(11-19)17(22)15-9-14(21)7-8-16(15)25-6-3/h7-9,17H,4-6,10-13H2,1-3H3 |
InChI Key |
HHLZILFUNYGLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OCC)CC |
Origin of Product |
United States |
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